molecular formula C25H19N3O3S2 B2578333 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361160-05-6

4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2578333
CAS No.: 361160-05-6
M. Wt: 473.57
InChI Key: KWYVFEONUVBSIV-UHFFFAOYSA-N
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Description

The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide features a naphtho[1,2-d]thiazol-2-yl core linked to a benzamide moiety, with a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzamide.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h2-16H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVFEONUVBSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of Naphthothiazole Core: The naphthothiazole moiety can be synthesized via a cyclization reaction involving a naphthylamine derivative and a thiocarbonyl compound under acidic conditions.

    Sulfamoylation: The phenylsulfamoyl group is introduced through a reaction between aniline and a sulfonyl chloride derivative, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the naphthothiazole derivative with the sulfamoyl benzamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial and fungal strains. For instance, derivatives of related compounds have shown significant antimicrobial effects:

  • Activity Against Bacteria : Compounds similar to 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide have been tested against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for various derivatives .
  • Fungal Activity : The compound's derivatives were also screened for antifungal activity against Aspergillus niger and Aspergillus oryzae, showing promising results at concentrations as low as 1 µg/mL .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Several studies have focused on its ability to inhibit cancer cell proliferation:

  • Cell Line Studies : The compound has been evaluated against human colorectal carcinoma cell lines (HCT116). Some derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating stronger anticancer activity . For example, compounds with IC50 values of 4.53 µM and 5.85 µM were found to be more potent than the standard drug .

Structure-Activity Relationship (SAR)

The structural modifications in the compound significantly influence its biological activity:

Modification Effect on Activity
Presence of sulfonamide groupEnhances antimicrobial properties
Substituents on the phenyl ringAlters anticancer potency
Naphthothiazole moietyContributes to overall biological activity

The presence of specific functional groups, such as the sulfonamide and naphthothiazole moieties, appears crucial for enhancing both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized various benzamide derivatives, including those related to our compound, and evaluated their antimicrobial efficacy against a panel of pathogens. Results indicated that specific substitutions improved potency significantly .
  • Anticancer Screening :
    • In vitro studies assessed the cytotoxic effects of these compounds on HCT116 cells. The findings suggested that certain derivatives not only inhibited cancer cell growth but also showed selectivity towards cancer cells over normal cells, indicating potential for safer therapeutic options .

Mechanism of Action

The mechanism by which 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The naphthothiazole moiety could intercalate with DNA, while the sulfamoyl group might form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural Analogues of N-(Thiazol-2-yl)benzamide Derivatives

(a) Core Structure and Substituent Variations
  • Analogues from : Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) feature pyridinyl or morpholine substituents on the thiazole ring. These groups modulate electronic properties and solubility but lack the naphtho-fused system .
  • Analogues from : N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl)benzamide (5a) shares a naphthothiazole core but differs in ring position ([2,3-d] vs. [1,2-d]) and substituents (keto groups vs. sulfamoyl). This positional isomerism affects conjugation and biological activity .
(a) Antimicrobial and Antifungal Activity
  • Naphtho[2,3-d]thiazole-4,9-dione derivatives (5a–e) exhibit broad-spectrum activity against Candida albicans and Staphylococcus aureus, with MIC values <10 µg/mL. The keto groups and heterocyclic amines (e.g., morpholine in 5b ) enhance membrane penetration .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () shows anti-inflammatory and analgesic effects, underscoring the pharmacological versatility of thiazole-benzamide hybrids .
(b) Enzyme Inhibition and Hydrophobic Interactions
  • Lox12Slug001 (), a naphtho[1,2-d]thiazol-2-yl benzenesulfonamide, inhibits 12-lipoxygenase (12-LOX) with a docking score of -11.40. Its potency is attributed to hydrophobic interactions from the naphtho group and hydrogen bonding via the sulfonamide .
  • The target compound’s sulfamoyl group (N-methyl-N-phenyl) may mimic sulfonamide bioactivity while offering improved metabolic stability due to methyl substitution.

Physicochemical and Spectral Properties

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Naphtho[1,2-d]thiazol-2-yl 4-(N-methyl-N-phenylsulfamoyl) N/A Expected C=O stretch ~1680 cm⁻¹ (IR)
3,4-Dichloro-N-(5-(morpholinomethyl)... Thiazol-2-yl Morpholinomethyl, pyridin-3-yl 215–220 (4d) 1H NMR δ 2.45 (m, 4H, morpholine)
N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl) Naphtho[2,3-d]thiazol-2-yl 4,9-dione 185–190 (5a) 13C NMR δ 181.2 (C=O)
Lox12Slug001 Naphtho[1,2-d]thiazol-2-yl 4-(2-hydroxy-3-methoxybenzyl) N/A 1H NMR δ 6.85 (s, 1H, aromatic)

Key Differentiators and Pharmacological Potential

  • Sulfamoyl vs. Sulfonamide : Unlike Lox12Slug001’s sulfonamide, the N-methyl-N-phenylsulfamoyl group may reduce renal toxicity while maintaining enzyme inhibition .
  • SAR Insights : Bulky substituents (e.g., naphtho systems) improve hydrophobic binding (), while electron-withdrawing groups (e.g., Cl in ) enhance anti-inflammatory activity .

Biological Activity

The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it may exert its effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.42 g/mol

The compound features a naphtho[1,2-d]thiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of naphtho[1,2-d]thiazole derivatives with sulfonamide reagents. The general synthetic route includes:

  • Formation of the Sulfonamide : The reaction of N-methyl-N-phenylsulfamoyl chloride with naphtho[1,2-d]thiazole amine.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

Research has indicated that compounds containing sulfonamide and thiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated that sulfonamide derivatives possess significant antimicrobial activity. For instance:

  • Study Findings : A derivative similar to the compound showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects:

  • Experimental Results : In vitro assays indicated that these compounds inhibited the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Mechanism of Action : It is believed to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, the compound showed IC50 values in the low micromolar range against colorectal cancer cell lines .

Case Studies

StudyCompoundBiological ActivityFindings
1This compoundAntimicrobialMIC values between 8 to 64 µg/mL against Gram-positive bacteria
2Similar Thiazole DerivativeAnti-inflammatorySignificant reduction in TNF-α and IL-6 production
3Naphthalene-based SulfonamideAnticancerIC50 values < 5 µM in HCT116 cells

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Cell Cycle Arrest : The naphtho[1,2-d]thiazole moiety may interfere with cell cycle progression in cancer cells.
  • Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.

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